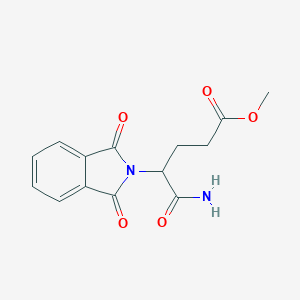
Methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate, commonly known as MAO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAO belongs to the class of compounds known as oxindole derivatives and has been found to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of MAO is not fully understood, but it is believed to act on multiple targets within cancer cells. MAO has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MAO also induces oxidative stress in cancer cells, leading to the activation of the p53 tumor suppressor protein and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
MAO has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, MAO has been found to exhibit antioxidant activity, anti-inflammatory activity, and neuroprotective activity. MAO has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MAO in lab experiments is its potent anticancer activity. MAO has been found to exhibit activity against a wide range of cancer cell lines, making it a versatile compound for cancer research. However, one of the limitations of using MAO in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on MAO. One area of research is the development of more efficient synthesis methods for MAO, which could make it more accessible for scientific research. Another area of research is the exploration of the molecular targets of MAO, which could provide insights into its mechanism of action. Additionally, researchers could investigate the potential of MAO as a therapeutic agent for other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of MAO involves the condensation of 2,3-dioxoindoline-5-carboxylic acid with methyl 5-aminopentanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields MAO as a white solid with a melting point of 223-225°C.
Applications De Recherche Scientifique
MAO has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the most significant applications of MAO is in the field of cancer research. Studies have shown that MAO has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. MAO has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
19143-28-3 |
|---|---|
Nom du produit |
Methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate |
Formule moléculaire |
C14H14N2O5 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate |
InChI |
InChI=1S/C14H14N2O5/c1-21-11(17)7-6-10(12(15)18)16-13(19)8-4-2-3-5-9(8)14(16)20/h2-5,10H,6-7H2,1H3,(H2,15,18) |
Clé InChI |
WVZKGMCPPYUQOB-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
COC(=O)CCC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



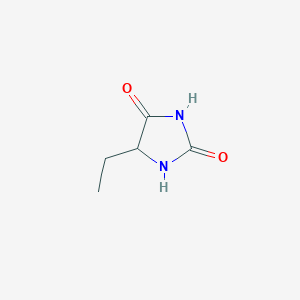
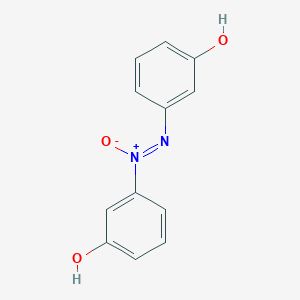
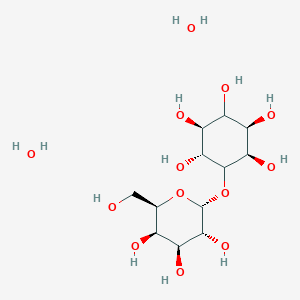

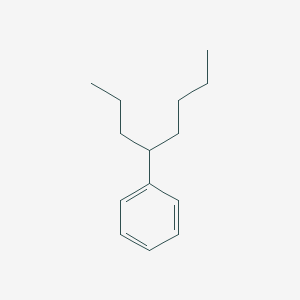
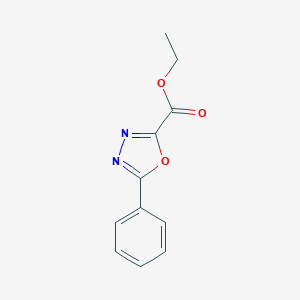
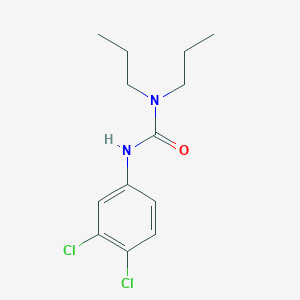
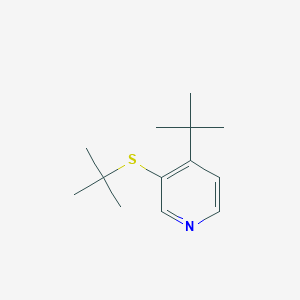

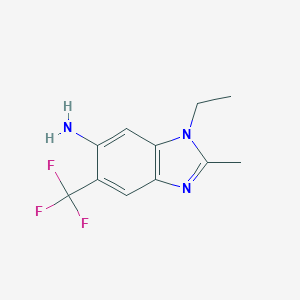

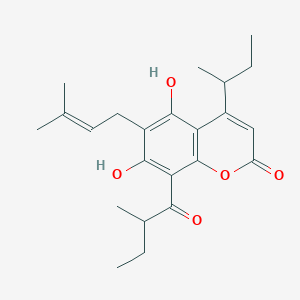
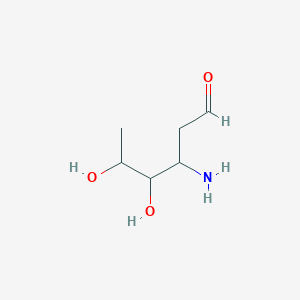
![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)